1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Substitution with Dimethylphenyl Group:
Attachment of Methoxynaphthalenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzyme Inhibition: It could inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)piperazine: Lacks the methoxynaphthalenylsulfonyl group, potentially resulting in different biological activity.
4-[(4-Methoxynaphthalen-1-yl)sulfonyl]piperazine: Lacks the dimethylphenyl group, which may affect its chemical properties and applications.
Uniqueness
The unique combination of the dimethylphenyl and methoxynaphthalenylsulfonyl groups in 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C23H26N2O3S/c1-17-7-6-8-18(2)23(17)24-13-15-25(16-14-24)29(26,27)22-12-11-21(28-3)19-9-4-5-10-20(19)22/h4-12H,13-16H2,1-3H3 |
InChI Key |
PWCTVRXQKUMLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.